molecular formula C13H17NO B2541120 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol CAS No. 2344679-17-8

2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol

Cat. No.: B2541120
CAS No.: 2344679-17-8
M. Wt: 203.285
InChI Key: CZIKHRQZVTTWHM-UHFFFAOYSA-N
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Description

2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol is a spirocyclic compound featuring a cyclopropane ring fused to an isoquinoline moiety, with an ethanol substituent at the 2-position.

Properties

IUPAC Name

2-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-8-7-14-9-11-3-1-2-4-12(11)13(10-14)5-6-13/h1-4,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIKHRQZVTTWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC3=CC=CC=C23)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Spirocyclization: The cyclopropane ring is introduced through a spirocyclization reaction. This can be achieved using a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst like rhodium or copper.

    Introduction of the Ethanol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The isoquinoline ring can undergo reduction to form tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanol group, to form ethers or esters.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In chemistry, 2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new chemical space and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can enhance the binding affinity and selectivity of drug candidates for their biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique mechanical and chemical properties, such as spirocyclic polymers.

Mechanism of Action

The mechanism of action of 2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can enhance the compound’s ability to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally or functionally related molecules, focusing on cyclopropane configuration, functional groups, molecular parameters, and synthesis challenges.

2.1 Cyclopropane-Containing Spiro Compounds
  • 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid (): Molecular Formula: C20H25NO3 vs. Target’s likely C15H17NO (estimated). Functional Groups: Carboxylic acid vs. ethanol. This difference impacts polarity and hydrogen-bonding capacity, with the carboxylic acid offering higher acidity and solubility in aqueous media. Cyclopropane Role: Absent; this compound features a cyclopentane spiro system, highlighting how ring size (cyclopropane vs. cyclopentane) affects strain and conformational flexibility .
2.2 Ethanol-Substituted Cyclopropane Derivatives
  • (1R,2S)-2-Amino-1,2-diphenylethanol (BP 1151, ): Structure: Contains an ethanol group but lacks a spiro system or cyclopropane. Molecular Weight: 213.28 g/mol vs. the target’s estimated 250–350 g/mol.
2.3 Cyclopropane Configuration and Force Field Modeling
  • Oxygenated Mycolic Acids (MAs) ():
    • Cyclopropane Configuration : Methoxy-MA (MMA) favors cis-cyclopropane, while keto-MA (KMA) adopts trans-cyclopropane. This stereochemical distinction influences membrane interactions in Mycobacterium tuberculosis.
    • Relevance to Target Compound : If the target’s cyclopropane is cis-configured, it may exhibit enhanced rigidity or binding specificity compared to trans analogs, though experimental confirmation is needed .
  • Force Field Parameterization ():
    • Improved OPLS-AA parameters for cyclopropane (e.g., angle bending, bond stretching) enable better molecular dynamics simulations. This advancement is critical for modeling the target compound’s strained spiro system and predicting its behavior in biological systems .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Cyclopropane Role
Target Compound Estimated C15H17NO ~250–350 Ethanol, Spiro isoquinoline Central spiro fusion
2'-Cyclohexyl-spiro-carboxylic acid (Ev4) C20H25NO3 327.42 Carboxylic acid, Spiro None (cyclopentane)
(1R,2S)-2-Amino-diphenylethanol (Ev5) C14H15NO 213.28 Amino, Ethanol None
Methoxy-MA (MMA, Ev2) Not specified ~1,200 (typical for MAs) Methoxy, cis-cyclopropane Membrane interaction

Biological Activity

2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol, commonly referred to as Spiroisochromane, is a synthetic compound that has garnered interest in the scientific community due to its unique structural characteristics and potential biological activities. The compound belongs to the class of spirocyclic compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol can be represented as follows:

  • Molecular Formula : C12H13NO
  • Molecular Weight : 189.24 g/mol
  • IUPAC Name : spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol

This compound features a spirocyclic arrangement that contributes to its distinct chemical properties and biological interactions.

Synthesis

The synthesis of 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol typically involves multi-step reactions starting from cyclopropane derivatives and isoquinoline precursors. The initial steps usually include the condensation of cyclopropane-1,1-dicarboxylic acid with 2-aminophenol, followed by cyclization and reduction processes. These methods have been refined over the years to enhance yield and purity .

Antimicrobial Properties

Research indicates that 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. Notably:

Cancer Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)20DNA fragmentation
A549 (lung cancer)18Mitochondrial dysfunction

The mechanisms underlying these effects appear to involve mitochondrial pathways and caspase activation, leading to programmed cell death .

The precise mechanisms by which 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation.
  • Receptor Modulation : It could modulate neurotransmitter receptors involved in neuroprotection.

Further research is needed to elucidate these mechanisms fully and identify potential molecular targets .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Activity : A study conducted on various clinical isolates demonstrated that 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol significantly inhibited bacterial growth in resistant strains.
  • Case Study on Cancer Treatment : In vivo studies using mouse models indicated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.

These case studies underscore the compound's potential as a therapeutic agent across different medical fields .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol?

Answer:
Synthesis typically involves cyclopropanation of isoquinoline precursors and subsequent functionalization. Key steps include:

  • Cyclopropane ring formation : Metal-free cyclopropanation methods using tosylhydrazone salts can achieve high diastereoselectivity, avoiding hazardous diazo-compounds .
  • Ethanol side-chain introduction : Nucleophilic substitution or reduction of ester intermediates under controlled conditions (e.g., NaBH₄ in anhydrous THF) .
  • Critical conditions : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to prevent side reactions), and inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Advanced: How can stereochemical challenges in cyclopropane ring formation be resolved during synthesis?

Answer:
Stereoselectivity is influenced by:

  • Substrate pre-organization : Rigid spiro frameworks favor specific transition states. For example, steric hindrance from substituents on the isoquinoline ring directs cyclopropane geometry .
  • Chiral auxiliaries : Use of enantiopure catalysts (e.g., Rh₂(OAc)₄) or chiral ligands in asymmetric cyclopropanation .
  • Analytical validation : 2D NMR (NOESY, HSQC) and X-ray crystallography confirm stereochemistry. For example, coupling constants in ¹H NMR distinguish cis vs. trans cyclopropane conformers .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropane CH₂ at δ 1.2–1.8 ppm) and carbon backbone .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 327.4174) and detects impurities .
  • IR spectroscopy : Identifies functional groups (e.g., OH stretch at 3300–3500 cm⁻¹ for the ethanol moiety) .

Advanced: How can conflicting reports on biological activity (e.g., anticancer vs. neuroprotective effects) be reconciled?

Answer:

  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing the ethanol group with methoxyethyl) to isolate pharmacological effects .
  • Target-specific assays : Use kinase profiling or receptor-binding assays (e.g., SPR) to identify primary targets. For example, neuroprotection may correlate with NMDA receptor modulation, while anticancer activity links to topoisomerase inhibition .
  • In vivo models : Compare pharmacokinetic profiles (e.g., blood-brain barrier penetration) to contextualize tissue-specific effects .

Basic: What are the documented biological activities of structurally related spiroisoquinoline-cyclopropane derivatives?

Answer:

  • Anticancer : Induces apoptosis in HeLa and MCF-7 cells via caspase-3 activation (IC₅₀ = 8–12 µM) .
  • Antimicrobial : Inhibits Staphylococcus aureus (MIC = 16 µg/mL) by disrupting cell wall synthesis .
  • Neuroprotective : Reduces oxidative stress in neuronal cultures (50% protection at 10 µM) via Nrf2 pathway activation .

Advanced: What strategies improve the pharmacokinetic profile of this compound?

Answer:

  • Solubility enhancement : PEGylation or prodrug formulation (e.g., esterification of the ethanol group) .
  • Metabolic stability : Deuteration at metabolically labile sites (e.g., cyclopropane CH₂) to slow CYP450-mediated degradation .
  • Bioavailability optimization : Nanoemulsion delivery systems or co-administration with P-glycoprotein inhibitors .

Basic: How do substituents on the spiro framework influence reactivity and bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity of the isoquinoline ring, enhancing DNA intercalation (anticancer activity) .
  • Hydrophobic substituents (e.g., benzyl) : Improve membrane permeability but reduce aqueous solubility .
  • Steric bulk : Larger groups (e.g., tosyl) hinder enzymatic degradation, prolonging half-life .

Advanced: How can computational methods aid in designing derivatives with improved target selectivity?

Answer:

  • Molecular docking : Predict binding affinities to targets (e.g., PARP-1 or EGFR) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity data to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of the spiro framework in biological environments .

Basic: What safety precautions are advised for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What analytical approaches resolve discrepancies in reported synthetic yields?

Answer:

  • Reaction monitoring : In-situ FTIR or HPLC tracks intermediate formation, identifying yield-limiting steps .
  • Byproduct analysis : GC-MS or LC-MS detects side products (e.g., ring-opened derivatives) to refine conditions .
  • Scale-up studies : Evaluate reproducibility under controlled parameters (e.g., stirring rate, heating uniformity) .

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